N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical compound that has garnered attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine ring.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring.
Coupling Reaction: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the imidazo[1,2-b]pyridazine core or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- N-[4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-19-12-11-18-22-17(13-24(18)23-19)14-7-9-16(10-8-14)21-20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQBILMGDZDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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